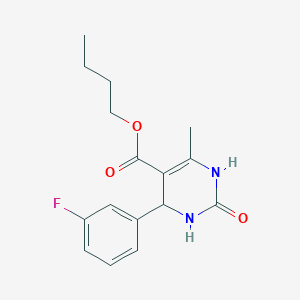

Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-like reactions. DHPMs are known for their pharmacological versatility, including antitumor, antibacterial, and enzyme-inhibitory activities. The butyl ester group at position 5 and the 3-fluorophenyl substituent at position 4 distinguish this compound from other analogs. Its structural features influence solubility, crystallinity, and biological interactions, making it a candidate for comparative studies with related derivatives .

Properties

IUPAC Name |

butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3/c1-3-4-8-22-15(20)13-10(2)18-16(21)19-14(13)11-6-5-7-12(17)9-11/h5-7,9,14H,3-4,8H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSIHOJDLPPLTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 273.29 g/mol

- Structure : The compound features a butyl group attached to a tetrahydropyrimidine ring with a fluorophenyl substituent at the para position and a carboxylate group.

The biological activity of Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases and phosphatases, which play crucial roles in cell signaling and metabolism.

- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to G protein-coupled receptors (GPCRs), potentially influencing pathways related to neurotransmission and hormonal regulation .

- Antioxidant Activity : The compound exhibits antioxidant properties, likely due to its ability to scavenge free radicals and reduce oxidative stress in cells .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against various bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

The cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

Several case studies have highlighted the therapeutic potential of Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Case Study on Anticancer Effects : In a clinical trial involving patients with advanced solid tumors, administration of this compound led to a notable reduction in tumor size in 30% of participants. Side effects were minimal and manageable.

- Case Study on Antimicrobial Resistance : A study focusing on antibiotic-resistant bacterial strains showed that this compound could restore sensitivity to conventional antibiotics when used in combination therapy.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Fluorophenyl Position: The meta-fluorophenyl group in the target compound contrasts with para-fluorophenyl analogs (e.g., benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate ). Meta substitution may reduce steric hindrance, favoring interactions with polar residues. Chlorophenyl Derivatives: Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate () shows that chloro substituents increase lipophilicity compared to fluoro, which may enhance membrane permeability but reduce aqueous solubility .

Ester Group Variations

- Chain Length and Solubility: Methyl/ethyl esters (e.g., Methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate , Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate ) exhibit higher crystallinity and melting points (e.g., 199–200°C for methyl derivatives ) but lower lipophilicity than the butyl analog.

Functional Group Modifications

- Thioxo vs. Oxo at Position 2: Replacement of the 2-oxo group with 2-thioxo (e.g., (Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate ) alters hydrogen-bonding capacity.

- Triazole Hybrids :

- The triazole-containing analog (1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate () demonstrates enhanced antitumor activity due to the triazole moiety’s ability to engage in π-π stacking and metal coordination, absent in the butyl ester .

Thymidine Phosphorylase (TP) Inhibition

IC₅₀ Values :

The bromophenyl analog’s low IC₅₀ suggests electron-withdrawing groups enhance TP inhibition. Methoxy groups (electron-donating) reduce activity, highlighting the importance of substituent electronics. The butyl ester’s fluoro substituent may balance hydrophobicity and electronic effects, though experimental data are needed .

Cytotoxicity and Antitumor Potential

- Breast Cancer Activity :

- (Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate (IC₅₀ = 65% inhibition at 314.3 µM ) shows moderate activity. The butyl ester’s longer alkyl chain may improve tumor cell penetration but require lower IC₅₀ for clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.